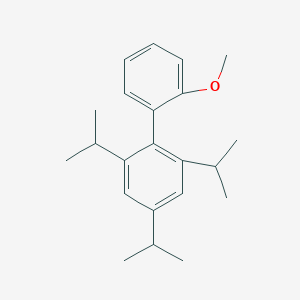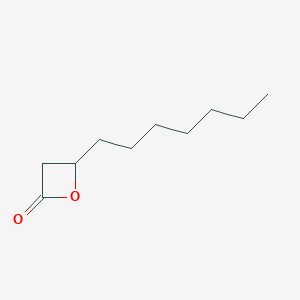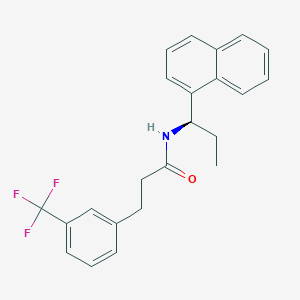
4,4'-(7-(tert-Butyl)pyrene-1,3-diyl)dibenzaldehyde
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4,4’-(7-(tert-Butyl)pyrene-1,3-diyl)dibenzaldehyde is an organic compound with the molecular formula C34H26O2. It is a derivative of pyrene, a polycyclic aromatic hydrocarbon, and features a tert-butyl group at the 7-position of the pyrene core. This compound is known for its unique optical and electronic properties, making it a valuable material in various scientific and industrial applications .
Vorbereitungsmethoden
The synthesis of 4,4’-(7-(tert-Butyl)pyrene-1,3-diyl)dibenzaldehyde typically involves the following steps:
Synthetic Routes: The compound can be synthesized through a multi-step process starting from pyrene. The tert-butyl group is introduced via Friedel-Crafts alkylation, followed by formylation to introduce the aldehyde groups.
Reaction Conditions: The reactions are usually carried out under anhydrous conditions using catalysts such as aluminum chloride for the Friedel-Crafts reaction and Vilsmeier-Haack reagent for formylation.
Industrial Production Methods: Industrial production may involve similar synthetic routes but optimized for large-scale production, including the use of continuous flow reactors and automated systems to ensure high yield and purity.
Analyse Chemischer Reaktionen
4,4’-(7-(tert-Butyl)pyrene-1,3-diyl)dibenzaldehyde undergoes various chemical reactions:
Reduction: Reduction of the aldehyde groups can yield the corresponding alcohols.
Substitution: Electrophilic substitution reactions can occur at the pyrene core, allowing for further functionalization.
Common Reagents and Conditions: Typical reagents include oxidizing agents like iodine oxyacids, reducing agents like sodium borohydride, and catalysts for substitution reactions.
Major Products: The major products depend on the type of reaction, such as diones from oxidation or alcohols from reduction.
Wissenschaftliche Forschungsanwendungen
4,4’-(7-(tert-Butyl)pyrene-1,3-diyl)dibenzaldehyde has a wide range of applications in scientific research:
Wirkmechanismus
The mechanism of action of 4,4’-(7-(tert-Butyl)pyrene-1,3-diyl)dibenzaldehyde involves its interaction with molecular targets through its aromatic and aldehyde functional groups:
Molecular Targets: The compound can interact with various biomolecules, including proteins and nucleic acids, through π-π stacking and hydrogen bonding.
Pathways Involved: Its fluorescent properties are utilized in pathways involving energy transfer and electron transport, making it valuable in optoelectronic applications.
Vergleich Mit ähnlichen Verbindungen
4,4’-(7-(tert-Butyl)pyrene-1,3-diyl)dibenzaldehyde can be compared with other pyrene derivatives:
Similar Compounds: Examples include 4,4’-(1,3-butadiene-1,4-diyl)dibenzaldehyde and 4,4’-(ethyne-1,2-diyl)dibenzaldehyde
Uniqueness: The presence of the tert-butyl group at the 7-position of the pyrene core imparts unique steric and electronic properties, enhancing its stability and reactivity compared to other pyrene derivatives
Eigenschaften
Molekularformel |
C34H26O2 |
|---|---|
Molekulargewicht |
466.6 g/mol |
IUPAC-Name |
4-[7-tert-butyl-3-(4-formylphenyl)pyren-1-yl]benzaldehyde |
InChI |
InChI=1S/C34H26O2/c1-34(2,3)27-16-25-12-14-28-30(23-8-4-21(19-35)5-9-23)18-31(24-10-6-22(20-36)7-11-24)29-15-13-26(17-27)32(25)33(28)29/h4-20H,1-3H3 |
InChI-Schlüssel |
AMWRWXDNJKUMBT-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)(C)C1=CC2=C3C(=C1)C=CC4=C3C(=C(C=C4C5=CC=C(C=C5)C=O)C6=CC=C(C=C6)C=O)C=C2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.










![[4-(1,3-benzodioxol-5-ylmethyl)piperazin-1-yl]{5-[(3,4-dimethylphenyl)amino]-1H-1,2,3-triazol-4-yl}methanone](/img/structure/B14120347.png)


![3-{[3-(3-fluorophenyl)-2,4-dioxo-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl]methyl}benzonitrile](/img/structure/B14120376.png)

![[1,1'-Biphenyl]-4-yl(4-(2-methyl-6-(pyridin-2-ylamino)pyrimidin-4-yl)piperazin-1-yl)methanone](/img/structure/B14120389.png)
